Bis(2-oxo-2-phenylethyl) 2,2'-(oxydibenzene-4,1-diyl)diquinoline-4-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes quinoline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline and phenyl groups, followed by their coupling to form the final compound. Common reagents used in these reactions include carbon disulfide, potassium carbonate, and bromoethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce phenyl-substituted compounds .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- 2-(2-OXO-2-PHENYLETHYL)-4H-CHROMEN-4-ONE
Uniqueness
What sets 2-OXO-2-PHENYLETHYL 2-[4-(4-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]-2-QUINOLYL}PHENOXY)PHENYL]-4-QUINOLINECARBOXYLATE apart is its unique combination of quinoline and phenyl groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C48H32N2O7 |
---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
phenacyl 2-[4-[4-(4-phenacyloxycarbonylquinolin-2-yl)phenoxy]phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C48H32N2O7/c51-45(33-11-3-1-4-12-33)29-55-47(53)39-27-43(49-41-17-9-7-15-37(39)41)31-19-23-35(24-20-31)57-36-25-21-32(22-26-36)44-28-40(38-16-8-10-18-42(38)50-44)48(54)56-30-46(52)34-13-5-2-6-14-34/h1-28H,29-30H2 |
InChI Key |
VDJJEOWXCIRLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7C(=C6)C(=O)OCC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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